1-(Oxan-2-ylmethyl)-1H-1,2,4-triazol-3-amine
Description
1-(Oxan-2-ylmethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(oxan-2-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H14N4O/c9-8-10-6-12(11-8)5-7-3-1-2-4-13-7/h6-7H,1-5H2,(H2,9,11) |
InChI Key |
AYANMOLOTDPDLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxan-2-ylmethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of oxan-2-ylmethyl halides with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the halide by the triazole nitrogen, leading to the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and microwave-assisted synthesis can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(Oxan-2-ylmethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-2-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated triazole rings.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-(Oxan-2-ylmethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Oxan-2-ylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
1-(Oxan-2-ylmethyl)-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole: The parent compound with a simpler structure.
1-(Benzyl)-1H-1,2,4-triazol-3-amine: A similar compound with a benzyl group instead of an oxan-2-ylmethyl group.
1-(Oxan-2-ylmethyl)-1H-1,2,4-triazol-5-amine: A positional isomer with the amine group at a different position on the triazole ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other triazole derivatives.
Biological Activity
1-(Oxan-2-ylmethyl)-1H-1,2,4-triazol-3-amine, a derivative of the 1,2,4-triazole class, has garnered attention due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a triazole ring and an oxan moiety that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
The chemical formula for this compound is with a molecular weight of approximately 168.20 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H12N4O |
| Molecular Weight | 168.20 g/mol |
| CAS Number | 1343842-32-9 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various 1,2,4-triazole derivatives. The electron-rich nature of the triazole ring facilitates binding to biological targets such as enzymes and receptors, contributing to its antibacterial and antifungal activities.
Case Study: Antimicrobial Efficacy
In vitro evaluations have demonstrated that derivatives of 1,2,4-triazoles exhibit significant activity against various pathogens. For example:
- Bacterial Strains : Effective against Escherichia coli and Staphylococcus aureus.
- Fungal Strains : Showed activity against Candida albicans and Aspergillus niger.
The Minimum Inhibitory Concentration (MIC) values for these compounds were determined through agar diffusion and serial dilution methods, indicating their potential as broad-spectrum antimicrobials .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation.
Research Findings
A study involving MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) cell lines revealed:
- IC50 Values : The compound exhibited an IC50 value of approximately 39.2 μM against MDA-MB-231 cells.
- Mechanism : Molecular docking studies suggested that the compound may inhibit BRAF and MEK kinases involved in the mitogen-activated protein kinase (MAPK) pathway .
Other Biological Activities
Beyond antimicrobial and anticancer effects, this compound has shown promise in other therapeutic areas:
- Anti-inflammatory : Exhibited potential in reducing inflammation markers in preclinical models.
- Antioxidant : Demonstrated significant antioxidant activity in various assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
